molecular formula C15H13FO3 B1422133 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261975-80-7

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol

Cat. No. B1422133
CAS RN: 1261975-80-7
M. Wt: 260.26 g/mol
InChI Key: BPRFVYXAWIBRDZ-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol is a chemical compound with the CAS Number: 1261975-80-7 . Its IUPAC name is ethyl 3-fluoro-2’-hydroxy [1,1’-biphenyl]-4-carboxylate . The compound has a molecular weight of 260.26 .


Molecular Structure Analysis

The InChI code for 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol is 1S/C15H13FO3/c1-2-19-15(18)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)17/h3-9,17H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol has a molecular weight of 260.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Anaerobic Transformation Studies

Research by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols as analogues. This study is significant for understanding the biochemical pathways and potential environmental implications of phenolic compound transformations (Genthner, Townsend, & Chapman, 1989).

Crystallography and Material Science

Li, Shen, and Zhang (2015) synthesized a compound similar to 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol and determined its crystal structure, which is crucial for the development of fluoro-containing materials and polymers (Li, Shen, & Zhang, 2015).

Antioxidant Activity Analysis

Chen et al. (2020) investigated the antioxidant activities of phenolic acids, which is relevant to understanding the potential health benefits and chemical properties of compounds like 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol (Chen et al., 2020).

Environmental Bioremediation

Chhaya and Gupte (2013) explored the use of laccase in the bioremediation of Bisphenol A, a compound structurally related to 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol. Their findings are important for environmental cleanup and pollution reduction strategies (Chhaya & Gupte, 2013).

Chemoselective Polymerization

Uyama et al. (1998) found that phenolic compounds can be selectively reacted in polymerization processes, which is relevant for creating polymers with specific functional groups and applications (Uyama et al., 1998).

properties

IUPAC Name

ethyl 2-fluoro-4-(2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-15(18)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)17/h3-9,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFVYXAWIBRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683620
Record name Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-80-7
Record name Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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